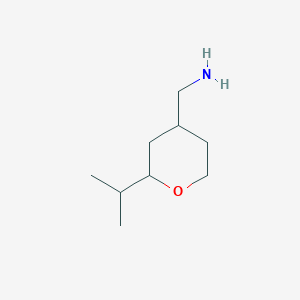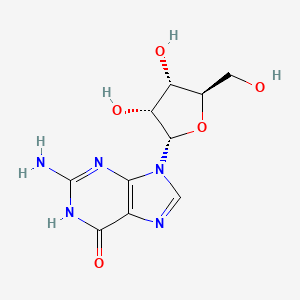
alpha-Guanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Guanosine is a rare anomer of the nucleoside guanosine. Nucleosides are the building blocks of nucleic acids, which play a crucial role in the genetic processes of organisms. This compound is distinguished by its unique alpha-configuration, where the nucleobase and hydroxymethyl group in the ribose or deoxyribose are in a trans relationship
Preparation Methods
Alpha-Guanosine can be synthesized through various methods, including the mercuri procedure, fusion reaction, and Vorbrüggen glycosylation . These methods involve the use of nucleophilic bases and electrophilic sugars. For instance, the fusion method involves heating the base and acetyl-protected 1-acetoxyribose to 155°C, resulting in the formation of the nucleoside with a maximum yield of 70% . Industrial production methods often involve the manipulation of biosynthetic pathways in recombinant Escherichia coli to enhance the production of guanosine nucleotides .
Chemical Reactions Analysis
Alpha-Guanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the addition of catechol assists in the formation of alkyl radicals via in situ generated boronic acid catechol ester derivatives, enhancing the yields of reactions involving guanosine . Major products formed from these reactions include various derivatives of guanosine, which can be used in further biochemical applications.
Scientific Research Applications
Alpha-Guanosine has numerous scientific research applications across various fields. In chemistry, it is used to study the properties and behavior of nucleosides. In biology and medicine, this compound is known for its neuroprotective properties. It is released in the brain under physiological conditions and even more during pathological events, reducing neuroinflammation, oxidative stress, and excitotoxicity . It has shown protective effects in several experimental models of central nervous system diseases, including ischemic stroke, Alzheimer’s disease, and Parkinson’s disease . In industry, this compound is used in the production of guanosine nucleotides, which are essential for cell growth and the biosynthesis of DNA and RNA .
Mechanism of Action
The mechanism of action of alpha-Guanosine involves the activation of several intracellular signaling pathways and a close interaction with the adenosinergic system . It stimulates neuroprotective and regenerative processes in the central nervous system by modulating adenosine transmission through undisclosed mechanisms involving adenosine receptors, transporters, and purinergic metabolism . This multimodal mechanism of action contributes to its neuroprotective and anti-tumorigenic effects.
Comparison with Similar Compounds
Alpha-Guanosine is unique compared to other nucleosides due to its alpha-configuration. Similar compounds include other nucleosides such as adenosine, cytidine, thymidine, and uridine, which typically exist in a beta-configuration . The beta-configuration means that the nucleobase at C1 is cis with respect to the hydroxymethyl group at C4, whereas in this compound, these groups are in a trans relationship
Properties
CAS No. |
15398-66-0 |
|---|---|
Molecular Formula |
C10H13N5O5 |
Molecular Weight |
283.24 g/mol |
IUPAC Name |
2-amino-9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9+/m1/s1 |
InChI Key |
NYHBQMYGNKIUIF-BDXYJKHTSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


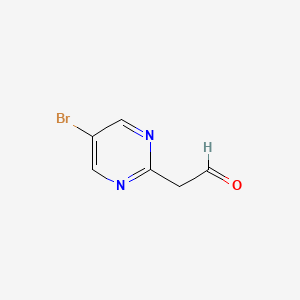
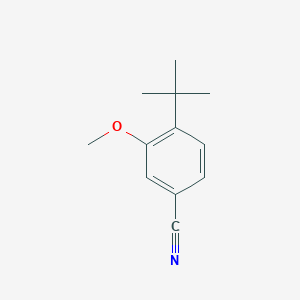
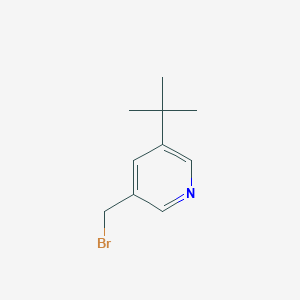
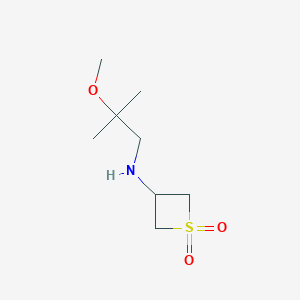
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hcl](/img/structure/B13027647.png)
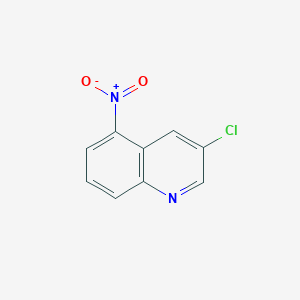
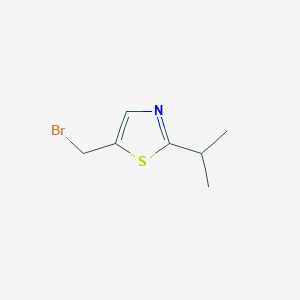
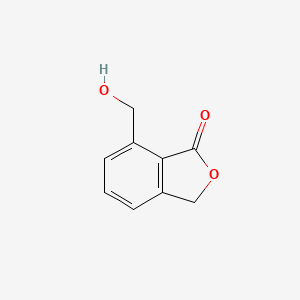
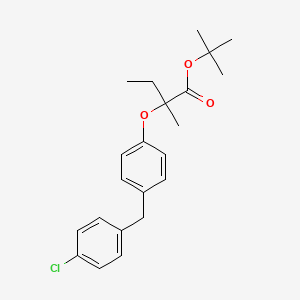
![8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13027681.png)
![tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate](/img/structure/B13027688.png)
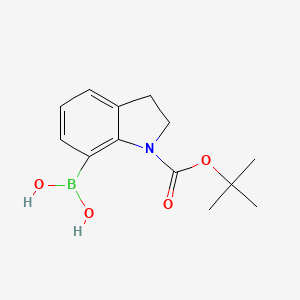
![Ethyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13027692.png)
